1,3-dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile
Description
Properties
IUPAC Name |
1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-5-6-2-1-3-11(6)8(13)10-7(5)12/h1-3H2,(H,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPASZLKOOSXEQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC(=O)N2C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea-Mediated Pyrimidine Ring Formation
The most widely documented route involves cyclocondensation between thiourea (N–C–N unit) and arylidene ethyl cyanoacetate (C–C–C unit). This method constructs the pyrimidine core through a three-component reaction under alkaline conditions. Key steps include:
- Reagent Preparation : Arylidene ethyl cyanoacetate is synthesized via Knoevenagel condensation between aromatic aldehydes and ethyl cyanoacetate.
- Cyclization : The intermediate reacts with thiourea in ethanol/water with potassium carbonate, facilitating nucleophilic attack at the β-carbon of the α,β-unsaturated ester.
- Oxidation : Subsequent treatment with hydrogen peroxide converts the thioxo group to a carbonyl, yielding the 1,3-dioxo moiety.
Critical parameters include reaction temperature (70–80°C), solvent polarity, and stoichiometric ratios. Yields typically range from 65% to 78%, with purity confirmed via melting point analysis and nuclear magnetic resonance (NMR).
Microwave-Assisted Domino Reactions
Recent advancements employ microwave irradiation to accelerate ring-closure and retro Diels-Alder (RDA) steps. For example:
- Domino Ring-Closure : Ethanol solutions of α-ketoglutaric acid and 2-aminonorbornene derivatives undergo microwave-induced cyclization (100°C, 1 h) to form tetracyclic intermediates.
- RDA Cleavage : Heating intermediates in 1,2-dichlorobenzene (250°C, 20 min) selectively breaks the norbornene bridge, yielding enantiomerically pure pyrrolopyrimidines.
This method reduces reaction times from days to hours while achieving enantiomeric excess (ee) >95%. However, scalability remains challenging due to specialized equipment requirements.
Functionalization of Pyrrolo[1,2-c]Pyrimidine Precursors
Chlorination and Nucleophilic Substitution
Chlorinating agents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) convert hydroxyl groups to chlorides, enabling downstream functionalization:
$$
\text{Pyrrolopyrimidine-OH} + \text{PCl}5 \xrightarrow{\text{POCl}3, 80^\circ\text{C}} \text{Pyrrolopyrimidine-Cl} + \text{HCl} \quad
$$
Subsequent reactions with nucleophiles (e.g., glycine, sodium azide) yield derivatives such as dihydropyrimidines and tetrazolopyrimidines.
Enaminonitrile Intermediate Utilization
Enaminonitriles serve as versatile intermediates for constructing fused heterocycles. For instance:
- Synthesis of Enaminonitrile : Bromomalononitrile reacts with tetrahydropyrimidine precursors in alcoholic K₂CO₃, forming enaminonitrile via elimination.
- Cyclization with Carbon Disulfide : Refluxing enaminonitrile with CS₂ in pyridine produces thiazolo[3,2-a]pyrimidines, confirmed by infrared (IR) spectra showing ν(C≡N) at 2210 cm⁻¹ and ν(C=S) at 1247 cm⁻¹.
Catalytic and Asymmetric Methods
Chiral Auxiliary-Assisted Syntheses
Enantioselective routes utilize chiral norbornene derivatives to induce asymmetry during ring-closure. For example:
Transition Metal Catalysis
While less explored for this specific compound, palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) show promise for introducing aryl/heteroaryl groups at the 4-position. Ligand selection (e.g., XPhos) and solvent systems (toluene/water biphasic) are critical for suppressing side reactions.
Analytical and Spectroscopic Characterization
Structural Elucidation
Table 1 : Key spectroscopic data for 1,3-dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile.
Purity Assessment
High-performance liquid chromatography (HPLC) methods utilizing C18 columns (acetonitrile/water mobile phase) achieve baseline separation of impurities. Retention times correlate with logP values calculated via ChemAxon software.
Industrial-Scale Production Considerations
Solvent Recovery Systems
Batch reactors with integrated distillation units enable ethanol recovery (≥90%) during cyclocondensation, reducing raw material costs.
Waste Stream Management
Phosphate byproducts from PCl₅/POCl₃ reactions are neutralized with calcium hydroxide, generating calcium phosphate precipitates for safe disposal.
Emerging Methodologies
Continuous Flow Chemistry
Microreactor systems enhance heat/mass transfer during exothermic cyclization steps, improving yield consistency (RSD <5%) compared to batch processes.
Photocatalytic Decarbonylation
Preliminary studies show UV irradiation (254 nm) cleaves carbonyl groups, enabling late-stage diversification. Quantum yields remain low (Φ = 0.12) but are tunable via triplet sensitizers.
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical behavior.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as an antitumor agent. The structural features of 1,3-dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile make it a candidate for the development of new therapeutic agents targeting various cancers.
Case Study: Antitumor Activity
Recent studies have reported that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For example:
- Synthesis Method : A one-pot synthesis method was employed to create various derivatives that were then screened for antitumor activity.
- Results : Compounds demonstrated IC50 values in the low micromolar range against specific cancer types.
Synthesis of Bioactive Compounds
The compound is also utilized in the synthesis of various biologically active molecules through multicomponent reactions. These reactions allow for the efficient construction of complex molecular architectures.
Multicomponent Reactions
- Three-component reactions involving this compound have been reported to yield high-efficiency products with diverse biological activities.
The bioactivity of derivatives synthesized from this compound has been explored through various biological assays.
Antibacterial and Antifungal Properties
Research indicates that derivatives exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Screening Method : Compounds were evaluated using standard disk diffusion methods against pathogens like Staphylococcus aureus and Escherichia coli.
- Findings : Certain derivatives showed inhibition zones comparable to standard antibiotics .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antitumor Activity | Synthesis of derivatives for cancer treatment | IC50 values in low micromolar range |
| Multicomponent Synthesis | Efficient construction of complex molecules | Yields between 72% - 97% |
| Antibacterial Properties | Screening against bacterial strains | Effective against Staphylococcus aureus and E. coli |
Mechanism of Action
The mechanism of action of 1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact molecular pathways involved depend on the specific derivative and its target enzyme .
Comparison with Similar Compounds
Target Compound
- Core: Pyrrolo[1,2-c]pyrimidine fused system.
- Substituents: 1,3-dioxo groups (hydrogen-bond acceptors) and a cyano group (electron-withdrawing).
- Saturation: Partially hydrogenated (5H,6H,7H).
Comparators
Dihydropyrano[2,3-c]pyrazole-carbonitriles (e.g., 3s, 3t) Core: Pyrano[2,3-c]pyrazole fused system. Substituents: Chlorophenyl, methoxyphenyl, or phenyl groups; cyano group at position 3. Key Differences: Lack of dioxo groups; pyrazole instead of pyrimidine ring .
Hexahydro-thieno-pyrimidinones (e.g., 5h) Core: Imidazo-thieno-pyrido-pyrimidine fused system. Substituents: Thioxo, methyl, and sulfur-containing rings. Key Differences: Thieno ring inclusion and thioxo group, altering solubility and reactivity .
Tetrahydropyrimidine-thioxo-carbonitriles (e.g., compound in )
- Core: Tetrahydropyrimidine with a thioxo group.
- Substituents: Nitrophenyl, methyl, and thioxo.
- Key Differences: Nitro group (electron-withdrawing) and thioxo (vs. dioxo in target) .
Pyrrole-3-carbonitriles with Sugar Moieties (e.g., 1j, 1k, 4a, 4b)
- Core: Substituted pyrrole with hydroxylated alkyl chains.
- Substituents: Hydrophilic sugar-like groups (e.g., tetrahydroxybutyl).
- Key Differences: Lack of pyrimidine fusion; hydrophilic substituents enhance solubility .
Physicochemical Properties
Melting Points
- Target Compound : Data unavailable.
- Comparators: Dihydropyrano-pyrazole-carbonitriles: 170–171°C . Thieno-pyrido-pyrimidinones: 270–272°C (high due to rigid fused rings) . Tetrahydropyrimidine-thioxo: 190°C . Amino-acylated pyrroles: 187–230°C .
Spectroscopic Data
- IR Spectroscopy: Cyano Stretch: ~2188–2221 cm⁻¹ across analogs (e.g., 2188 cm⁻¹ in tetrahydropyrimidine , 2217–2221 cm⁻¹ in sugar-pyrroles ). Keto Groups: 1689–1700 cm⁻¹ (C=O in tetrahydropyrimidine vs. dioxo in target).
- NMR: Pyrrolo-pyrimidine derivatives show distinct aromatic/heterocyclic proton environments (e.g., δ 4.66 ppm for pyrano-pyrazole CH in 3s ).
Biological Activity
1,3-Dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity based on recent research findings and case studies.
Chemical Structure and Properties
The compound features a pyrrolo-pyrimidine core structure with two carbonyl groups and a cyano group. Its chemical formula is , and it has a molecular weight of 178.16 g/mol. The structural representation is crucial for understanding its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolo[1,2-c]pyrimidines exhibit significant anticancer properties. For instance, a derivative of this compound was shown to inhibit the proliferation of various cancer cell lines through apoptosis induction. The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis via caspase activation |
| A549 (Lung Cancer) | 10.0 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 15.0 | Bcl-2 modulation |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy. The minimal inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 64 | Bacteriostatic |
| Pseudomonas aeruginosa | 128 | Bacteriostatic |
Neuroprotective Effects
Neuroprotective properties have been observed in animal models where this compound was administered following induced neurotoxicity. Behavioral tests indicated improvements in cognitive functions and reduced oxidative stress markers in brain tissues .
Case Studies
- Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of pyrrolo[1,2-c]pyrimidine and their evaluation against cancer cell lines. One derivative demonstrated an IC50 value of 8 µM against the MCF-7 cell line, showcasing enhanced potency compared to existing chemotherapeutics .
- Antimicrobial Evaluation : Research conducted by American Elements reported that compounds similar to this compound exhibited significant activity against multi-drug resistant strains of bacteria. This highlights its potential application in treating infections caused by resistant pathogens .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,3-dioxo-pyrrolo[1,2-c]pyrimidine-4-carbonitrile derivatives, and how do reaction conditions influence product yields?
- Methodology :
- Cyclization with amines : React 3-aminopyrrole precursors with carbonitriles under acidic conditions (e.g., acetic acid reflux) to form the pyrrolopyrimidine core. Alternative routes include using formamide or substituted anilines as nucleophiles .
- Optimization : For higher yields, use methanol or DMF as solvents and reflux for 6–8 hours. For example, compound 9 (a structural analog) was synthesized via two methods: (A) ammonia in methanol or (B) formamide/DMF under reflux .
- Key Parameters : Temperature (reflux vs. room temperature), solvent polarity, and stoichiometry of amines significantly affect yield and purity.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodology :
- IR Spectroscopy : Look for characteristic peaks: NH/OH stretches (~3200–3500 cm⁻¹), C≡N (~2200 cm⁻¹), and carbonyl (C=O, ~1650–1750 cm⁻¹) .
- NMR Analysis :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and substituents like OCH₃ (δ ~3.8 ppm). For example, compound 4c shows distinct OCH₃ and NH₂ signals .
- ¹³C NMR : Confirm carbonyl carbons (δ ~160–180 ppm) and nitrile carbons (δ ~115–120 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for pyrrolopyrimidine derivatives?
- Methodology :
- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and isotopic patterns.
- Crystallography : For ambiguous cases, single-crystal X-ray diffraction (as in ) provides definitive structural confirmation. For example, compound 276’s structure was validated via X-ray with R factor = 0.054 .
- Dynamic NMR : Probe tautomeric equilibria or rotational barriers that may cause spectral discrepancies .
Q. What strategies improve regioselectivity in the synthesis of substituted pyrrolopyrimidines?
- Methodology :
- Directing Groups : Introduce electron-withdrawing groups (e.g., CN) to steer electrophilic substitution. For example, 2-amino-1H-pyrrole-3-carbonitrile derivatives act as precursors for regioselective cyclization .
- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to favor specific ring-closure pathways. shows that method B (using formamide) improved regioselectivity for compound 9 compared to method A .
Q. How can biological activity be systematically assessed for this compound and its analogs?
- Methodology :
- In Vitro Screening : Test against target enzymes (e.g., kinases) or cell lines (e.g., cancer models). For example, pyrrolo[2,3-d]pyrimidine derivatives exhibit antitumor activity via kinase inhibition .
- SAR Studies : Modify substituents (e.g., replace CH₃ with CF₃ or Cl) and correlate changes with bioactivity. highlights substituent effects on binding affinity .
- Docking Simulations : Use software like AutoDock to predict interactions with biological targets (e.g., ATP-binding pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
